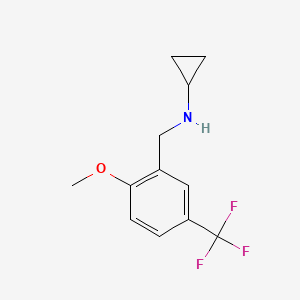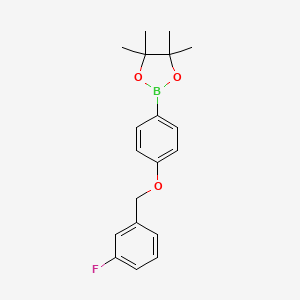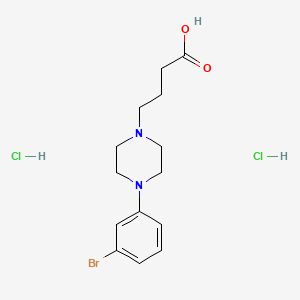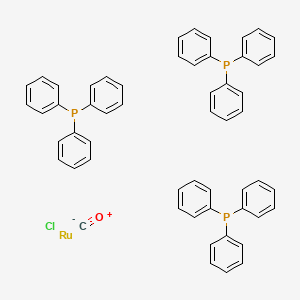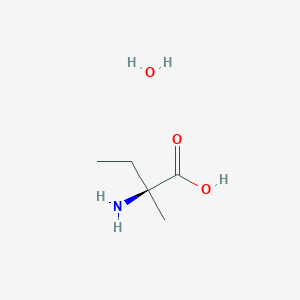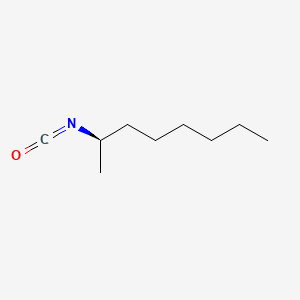
(R)-(-)-2-辛基异氰酸酯
描述
Isocyanates are a family of highly reactive, low molecular weight chemicals . They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers . They are increasingly used in the automobile industry, autobody repair, and building insulation materials . Isocyanates are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation .
Synthesis Analysis
Isocyanates are usually produced from amines by phosgenation . This involves treating amines with phosgene to yield isocyanates and hydrochloric acid . The reaction proceeds via the intermediacy of a carbamoyl chloride . Due to the hazardous nature of phosgene, the production of isocyanates requires special precautions .Molecular Structure Analysis
In terms of bonding, isocyanates are closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2) . The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear .Chemical Reactions Analysis
Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .Physical and Chemical Properties Analysis
Isocyanates are characterized by the presence of a urethane linkage, and they can be easily synthesized through an addition reaction between alcohol and an isocyanate . Modifications in the structure of polyols or isocyanate can be easily performed using various chemical approaches that provide polyurethanes with a range of properties .科学研究应用
抗菌和中枢神经系统抑制剂特性:异氰酸酯,包括与 (R)-(-)-2-辛基异氰酸酯类似的那些,因其作为抗菌和杀寄生虫剂的用途而受到关注。它们还表现出作为中枢神经系统 (CNS) 抑制剂的活性 (Simon, Langley, & Bradshaw, 1981).
与生物相关的合成:铑催化的烯基 C-H 键加成到异氰酸酯允许直接合成生物学相关的化合物,如 5-亚甲基吡咯-2(5H)-酮 (Hou et al., 2013).
聚氨酯纳米复合材料:聚氨酯纳米复合材料中还原的十八烷基异氰酸酯功能化氧化石墨烯纳米片导致更大的模量、更低的断裂伸长率和更大的形状记忆固定性 (Nouri et al., 2020).
酶中的活性位点测量:类似于 (R)-(-)-2-辛基异氰酸酯的烷基异氰酸酯已被用作化学“标尺”,用于测量胰凝乳蛋白酶和弹性蛋白酶等酶的活性位点 (Brown & Wold, 1971).
几何结构分析:R-nNCO 异氰酸酯的几何结构对于理解它们的光谱性质和反应性至关重要 (Lipatova et al., 1984).
化学反应中的抑制效应:在某些金属表面形成的异氰酸酯物种在涉及氮氧化物和一氧化碳的反应中充当抑制剂 (Niiyama et al., 1976).
有机化学中的对映选择性合成:铱催化的二炔与异氰酸酯的环加成可用于对映选择性合成 C-N 轴向手性 2-吡啶酮 (Onodera, Suto, & Takeuchi, 2012).
聚异氰酸酯光学活性:合成的聚异氰酸酯,例如衍生自 (R)-(-)-2-辛基异氰酸酯的聚异氰酸酯,表现出光学活性,在某些条件下比旋度增加 (Shin, Ahn, & Lee, 2001).
有机合成中的柯蒂斯重排:柯蒂斯重排是一种通过酰基叠氮化物的热或光化学重排来合成异氰酸酯的方法 (Wentrup & Bornemann, 2005).
接触异氰酸酯工人的哮喘:异氰酸酯诱发的哮喘影响了经常接触异氰酸酯的很大一部分工人,其机制因浓度而异 (Baur, 1986).
聚异氰酸酯溶液和凝胶:自旋标记的聚(辛基异氰酸酯) 在某些溶剂中形成热可逆凝胶,表明在材料科学中具有潜在应用 (Turunen et al., 1995).
作用机制
安全和危害
Isocyanates are potent respiratory and skin sensitisers and a common cause of asthma and allergic contact dermatitis . A range of other adverse health effects are also associated with isocyanate exposure including cancer . Preventing exposure to isocyanates is a critical step in eliminating the health hazard .
属性
IUPAC Name |
(2R)-2-isocyanatooctane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-4-5-6-7-9(2)10-8-11/h9H,3-7H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWPDIQXUDUDPL-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318871 | |
| Record name | (2R)-2-Isocyanatooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745783-86-2 | |
| Record name | (2R)-2-Isocyanatooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-Isocyanatooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


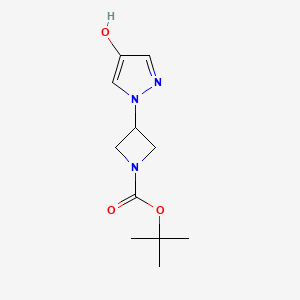
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid (4-fluoro-phenyl)-amide](/img/structure/B8134832.png)
![[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperidin-1-yl-methanone](/img/structure/B8134835.png)
